molecular formula C16H21NO3 B13500221 4-Allyl-1-Cbz-piperidin-4-ol

4-Allyl-1-Cbz-piperidin-4-ol

Cat. No.: B13500221
M. Wt: 275.34 g/mol
InChI Key: NIBPOUKPHPETES-UHFFFAOYSA-N
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Description

4-Allyl-1-Cbz-piperidin-4-ol is a derivative of piperidine, a six-membered heterocyclic amine Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-1-Cbz-piperidin-4-ol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

    Introduction of the Allyl Group: The allyl group can be introduced via allylation reactions using reagents such as allyl bromide.

    Cbz Protection: The Cbz (carbobenzyloxy) group is introduced to protect the nitrogen atom in the piperidine ring. This can be achieved using benzyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Allyl-1-Cbz-piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the allyl group.

    Substitution: The allyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can yield alkanes or alkenes.

Scientific Research Applications

4-Allyl-1-Cbz-piperidin-4-ol has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

    Biological Studies: It is used in studies investigating the biological activity of piperidine derivatives, including their potential as antiviral, anticancer, and antimicrobial agents.

    Chemical Biology: The compound is used in chemical biology to study the interactions between small molecules and biological targets.

    Industrial Applications: It is used in the synthesis of fine chemicals and as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of 4-Allyl-1-Cbz-piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, affecting signal transmission and potentially providing therapeutic benefits in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    Piperine: A naturally occurring piperidine derivative found in black pepper, known for its antioxidant and anti-inflammatory properties.

    Evodiamine: Another piperidine derivative with potential anticancer and anti-inflammatory activities.

    Matrine: A piperidine alkaloid with antiviral and anticancer properties.

Uniqueness

4-Allyl-1-Cbz-piperidin-4-ol is unique due to its specific structural features, including the allyl and Cbz groups, which confer distinct chemical and biological properties. These features make it a valuable compound for the development of new pharmaceuticals and for studying the structure-activity relationships of piperidine derivatives.

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

benzyl 4-hydroxy-4-prop-2-enylpiperidine-1-carboxylate

InChI

InChI=1S/C16H21NO3/c1-2-8-16(19)9-11-17(12-10-16)15(18)20-13-14-6-4-3-5-7-14/h2-7,19H,1,8-13H2

InChI Key

NIBPOUKPHPETES-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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